![molecular formula C13H9BrN2 B1525716 6-Bromo-3-phenyl-1H-indazole CAS No. 885271-16-9](/img/structure/B1525716.png)
6-Bromo-3-phenyl-1H-indazole
Overview
Description
6-Bromo-3-phenyl-1H-indazole is a heterocyclic aromatic organic compound . It is a part of the indazole family, which has a wide variety of medicinal applications such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Synthesis Analysis
The synthesis of 1H- and 2H-indazoles has been summarized in recent studies . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular formula of this compound is C13H9BrN2 . The structure of indazoles can be analyzed using various techniques, including in silico molecular docking .Chemical Reactions Analysis
Indazoles undergo various chemical reactions. For instance, a Cu (OAc) 2 -catalyzed facile synthesis of 1H-indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
- Regioselective Protection and Amine Coupling Reactions : Indazoles, including derivatives like 6-Bromo-3-phenyl-1H-indazole, can undergo regioselective protection under certain conditions, which is crucial for subsequent coupling reactions. This property allows for the synthesis of novel derivatives through Buchwald reactions, highlighting its utility in creating diverse chemical entities (Slade et al., 2009).
- Annulation to Create Polycyclic Structures : The compound serves as a precursor in palladium-catalyzed annulation processes, enabling the synthesis of annulated 2H-indazoles and triazoles. This method demonstrates the compound's versatility in constructing complex heterocyclic structures (Laleu & Lautens, 2008).
Biological Evaluations
- Antimicrobial and Antifungal Activities : A study demonstrated the synthesis of novel bis(trifluoromethyl) phenyl-triazole-pyridine hybrids using a precursor similar to this compound, which showed promising in vitro activity against various bacterial and fungal strains, indicating potential antimicrobial applications (Jha & Ramarao, 2017).
- Synthesis of Antitumor Compounds : The compound has been used in the synthesis of structures with antitumor activities. For example, derivatives synthesized through regioselective processes have been explored for their potential in cancer treatment, showcasing the compound's relevance in medicinal chemistry research (Huang et al., 2005).
Chemical Properties and Reactions
- Catalytic Arylation and Coupling Reactions : The versatility of this compound is further evidenced by its use in catalytic arylation reactions, which are pivotal for synthesizing compounds with potential agrochemical and pharmaceutical applications. These reactions highlight the importance of indazole derivatives in producing bioactive molecules (Ye et al., 2013).
Mechanism of Action
Target of Action
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications and can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
It’s known that indazole derivatives can inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid-dependent kinase or sgk), playing a role in the treatment of diseases such as cancer .
Biochemical Pathways
Indazole derivatives have been found to have anticancer, antiangiogenic, and antioxidant activities .
Result of Action
Indazole derivatives have been found to hinder the viability of human cancer cell lines .
Safety and Hazards
Future Directions
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . Much effort has been spent in recent years to develop synthetic approaches to indazoles . The medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .
properties
IUPAC Name |
6-bromo-3-phenyl-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2/c14-10-6-7-11-12(8-10)15-16-13(11)9-4-2-1-3-5-9/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDDKVVSMSJOSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC3=C2C=CC(=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80722935 | |
Record name | 6-Bromo-3-phenyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80722935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
885271-16-9 | |
Record name | 6-Bromo-3-phenyl-1H-indazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885271-16-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-3-phenyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80722935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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